3,3-Diethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

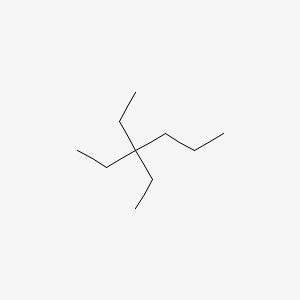

Structure

2D Structure

3D Structure

Properties

CAS No. |

17302-02-2 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3,3-diethylhexane |

InChI |

InChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 |

InChI Key |

WWNGLKDLYKNGGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Alkane Isomerism: The Case of C₁₀H₂₂

An In-depth Technical Guide to 3,3-Diethylhexane and Its Isomers

Alkanes are acyclic saturated hydrocarbons with the general formula CₙH₂ₙ₊₂. Isomerism, a fundamental concept in organic chemistry, describes the existence of compounds that share the same molecular formula but possess different arrangements of atoms in space.[1] For alkanes, this is primarily structural (or constitutional) isomerism, which includes chain isomerism where the carbon skeleton is arranged differently (e.g., straight-chain vs. branched).[2]

The molecular formula C₁₀H₂₂, representing decane (B31447), is a prime example of the complexity of alkane isomerism, with 75 possible structural isomers.[1][3][4] These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to their varied structures. This guide provides a detailed examination of one of these isomers, this compound, and explores the broader landscape of its isomeric forms, along with the experimental protocols used for their differentiation.

This compound: Structural and Physical Properties

This compound is a branched-chain alkane. Its structure features a hexane (B92381) main chain with two ethyl groups attached to the third carbon atom. This quaternary carbon center is a key structural feature.

-

Molecular Formula: C₁₀H₂₂[5]

-

IUPAC Name: this compound[5]

-

Synonyms: Triethylpropylmethane[5]

-

CAS Number: 17302-02-2[6]

-

Canonical SMILES: CCCC(CC)(CC)CC[5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These properties are critical for its application in solvent chemistry and as a reference compound in fuel science.

| Property | Value | Reference |

| Molecular Weight | 142.28 g/mol | [5][7] |

| Boiling Point | 166.31 - 167.6 °C | [6][8][9] |

| Melting Point | -53.99 °C | [6][9] |

| Density | 0.757 g/cm³ | [9] |

| Flash Point | 47 °C | [6] |

| Refractive Index | 1.4235 | [9] |

| Vapor Pressure | 2.22 mmHg at 25°C | [6] |

Isomers of Decane (C₁₀H₂₂)

As members of the C₁₀H₂₂ family, all 75 isomers, including this compound, are constitutional isomers.[10][11] The degree of branching significantly influences their physical properties, most notably the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to less branched or straight-chain isomers.[3]

The table below presents a selection of decane isomers to illustrate the effect of structural variation on boiling point.

| Isomer Name | Structure | Boiling Point (°C) |

| n-Decane | Straight-chain | 174.1 |

| 2-Methylnonane | Branched | 167.8 |

| 3-Methylnonane | Branched | 168.0 |

| This compound | Branched (Quaternary C) | 166.3 - 167.6 |

| 3,4-Diethylhexane | Branched | 164.5 |

| 2,2,5,5-Tetramethylhexane | Highly Branched | 149.3 |

Note: Boiling points are sourced from various chemical databases and may vary slightly depending on the source.

Experimental Protocols for Isomer Identification

Differentiating between the numerous isomers of C₁₀H₂₂ requires high-resolution analytical techniques. Gas chromatography and NMR spectroscopy are the primary methods employed for the separation and structural elucidation of these closely related compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12] For alkane isomers, separation is primarily driven by differences in boiling points and molecular shape.

Protocol: Capillary GC for Separation of C₁₀H₂₂ Isomers

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., 50-100 m length, 0.25 mm internal diameter, 0.5 µm film thickness) with a dimethylpolysiloxane stationary phase. Longer columns provide higher resolution, which is essential for separating isomers.[12]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injection: A small sample volume (e.g., 0.1-1.0 µL) of the isomer mixture, diluted in a volatile solvent like pentane, is injected into a heated inlet (e.g., 250°C) using a split mode to prevent column overloading.

-

Temperature Program:

-

Initial Oven Temperature: 40°C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 2-5°C/min to 200°C. A slow ramp rate is crucial for resolving isomers with close boiling points.

-

Final Hold: Hold at 200°C for 10 minutes to ensure all components have eluted.

-

-

Detection: The FID is maintained at a high temperature (e.g., 280°C). It detects hydrocarbons as they elute from the column, generating a signal proportional to the mass of carbon.

-

Data Analysis: Isomers are identified by comparing their retention times to those of known standards. Generally, branched isomers with lower boiling points will elute earlier than their straight-chain counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual carbon and hydrogen atoms within a molecule, making it an definitive tool for structural elucidation.

Protocol: ¹H and ¹³C NMR for Structural Elucidation

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[13]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. The number of unique signals directly corresponds to the number of non-equivalent carbon environments in the molecule.[13]

-

Expected Result for this compound: Due to its symmetry, this compound will show a simplified spectrum with only 5 distinct carbon signals, even though it has 10 carbon atoms. The two central ethyl groups are equivalent, and the carbons on the main chain are also symmetrically arranged around the C3 position.

-

Expected Result for an Asymmetric Isomer (e.g., 3-Methylnonane): This isomer would display 10 unique signals, reflecting the lack of symmetry.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. The chemical shift, integration (signal area), and splitting pattern (multiplicity) of each signal provide information about the electronic environment, number of protons, and adjacent protons, respectively.

-

Expected Result for this compound: The spectrum would be relatively simple. Protons on the ethyl groups would appear as a quartet and a triplet. Protons on the hexane chain would also show characteristic patterns based on their position relative to the quaternary center. The absence of a proton on the C3 carbon is a key identifying feature.

-

-

Data Analysis: Analyze the chemical shifts, integrations, and coupling patterns from both ¹H and ¹³C spectra to piece together the molecule's carbon-hydrogen framework, allowing for unambiguous identification of the specific isomer.

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the concept of structural isomerism by showing this compound in relation to other selected C₁₀H₂₂ isomers.

Relationship between this compound and other C₁₀H₂₂ isomers.

References

- 1. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]

- 2. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]

- 3. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. grokipedia.com [grokipedia.com]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. Hexane, 3,3-diethyl- [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. This compound. | 17302-02-2 [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. vurup.sk [vurup.sk]

- 13. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethylhexane is a branched alkane with the chemical formula C10H22.[1][2][3][4][5] As an isomer of decane, it is a colorless organic liquid. Understanding its physicochemical properties is fundamental for its application in various research and industrial contexts, including its use as a solvent or as a reference compound in analytical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate its classification and experimental workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated view of its fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][4][5][6] |

| Molecular Weight | 142.28 g/mol | [1][2][4][5][6][7] |

| Boiling Point | 166 - 167.6 °C at 760 mmHg | [1][2][6][8] |

| Melting Point | -53.99 °C | [1][6] |

| Density | 0.734 - 0.757 g/cm³ | [1][2][6] |

| Flash Point | 47 °C | [1][2] |

| Vapor Pressure | 2.22 mmHg at 25 °C | [1][2] |

| Refractive Index | 1.413 - 1.4235 | [1][2][6] |

| Critical Temperature | 340 °C | [8] |

| Critical Pressure | 21.2 atm | [8] |

| Critical Volume | 566.37 ml/mol | [8] |

| LogP (Octanol/Water) | 4.003 - 5.70 | [1][7] |

| Water Solubility (log₁₀WS) | -3.77 (Crippen Calculated Property) | [7] |

| CAS Number | 17302-02-2 | [1][2][4][5][6][8] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Distillation Range)

The boiling point of this compound is determined using a method compliant with the ASTM D1078 standard , which covers the distillation range of volatile organic liquids.[1][2][6][8]

Principle: This method measures the temperature range over which a liquid boils, providing an indication of its purity. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiver (graduated cylinder)

-

Calibrated thermometer

-

Heating source (heating mantle or oil bath)

-

Boiling chips

Procedure:

-

A 100 mL sample of this compound is measured and placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled with the thermometer bulb positioned correctly to measure the temperature of the vapor.

-

The sample is heated, and the temperature is recorded at the point the first drop of condensate falls from the condenser into the receiver (initial boiling point).

-

Heating is continued at a regulated rate, and the temperature is monitored as the distillation proceeds.

-

The final boiling point is the temperature recorded when the last of the liquid evaporates from the bottom of the flask.

-

The barometric pressure is recorded and a correction is applied to the observed boiling point to normalize it to standard pressure (760 mmHg).

Determination of Melting Point

The melting point of this compound is determined following the principles outlined in OECD Guideline 102 .[4][5][10][11][12]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a very narrow range.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

-

Calibrated thermometer

Procedure:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Determination of Density

The density of liquid this compound is determined based on the methods described in OECD Guideline 109 .[7][14][15][16][17]

Principle: Density is the mass per unit volume of a substance. Common methods for liquids include the use of a pycnometer, hydrometer, or an oscillating densitometer.[7][17]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermostatic bath

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is equilibrated to a specific temperature (e.g., 20 °C) using a thermostatic bath.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer, following standard optical principles.

Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is determined by measuring the angle at which light is bent, or refracted, when it passes from one medium (e.g., air) into the sample.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp, 589 nm)

-

Temperature-controlled water bath

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (e.g., 20 °C).

-

The light source is switched on, and the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.[18]

Visualizations

Logical Relationship Diagram

The following diagram illustrates the classification of this compound within the broader family of hydrocarbons.

Caption: Hierarchical classification of this compound.

Experimental Workflow Diagram

This diagram outlines the generalized workflow for the determination of boiling point using the distillation method.

Caption: Workflow for boiling point determination.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. store.astm.org [store.astm.org]

- 7. oecd.org [oecd.org]

- 8. store.astm.org [store.astm.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 18. youtube.com [youtube.com]

A Comprehensive Technical Guide to 3,3-Diethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3-Diethylhexane, including its chemical and physical properties, and critical safety information. The data presented is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.

Chemical Identifier

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17302-02-2[1][2][3][4][5] |

| Molecular Formula | C10H22[1][2][3][4][5] |

| Molecular Weight | 142.2817 g/mol [1][3][4][5] |

| SMILES | CCCC(CC)(CC)CC[2] |

| InChI | InChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3[3][4] |

| InChIKey | WWNGLKDLYKNGGT-UHFFFAOYSA-N[2][4][5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Density | 0.734 g/cm³[3] |

| Boiling Point | 167.6 °C at 760 mmHg[3] |

| Flash Point | 47 °C[3] |

| Vapor Pressure | 2.22 mmHg at 25 °C[3] |

| Refractive Index | 1.413[3] |

Safety Data

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[6][7] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[6][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[6][7] |

| Specific target organ toxicity - single exposure | Category 3 | H336: May cause drowsiness or dizziness[6][7] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[6] |

Signal Word: Danger[6]

Precautionary Statements

Experimental Protocols

Detailed experimental protocols for the safe handling and use of this compound should be developed in accordance with established laboratory safety procedures for flammable and potentially hazardous liquid chemicals. The following provides a general framework.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.[6]

-

Skin and Body Protection: A flame-retardant lab coat must be worn. Additional protective clothing may be necessary for larger quantities or specific procedures.[6]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

Handling and Storage

-

All handling and dispensing of this compound should be conducted in a certified chemical fume hood.[6]

-

Ground and bond containers when transferring the liquid to prevent static discharge.[6]

-

Use spark-proof tools and explosion-proof equipment.[6]

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6]

-

Store in a designated flammable liquid storage cabinet and segregate from incompatible materials such as oxidizing agents.[6]

Spill Response Protocol

-

Minor Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area thoroughly.[6]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Keep away from heat and sources of ignition.

-

Stop the leak if it can be done without risk.

-

Contain the spill with earth, sand, or other non-combustible material.

-

Prevent entry into sewers or confined areas.

-

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

References

Synthesis of 3,3-Diethylhexane from 3,3-Diethylhex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-diethylhexane through the catalytic hydrogenation of 3,3-diethylhex-1-ene. The document details the reaction, proposes experimental protocols based on established methods for sterically hindered alkenes, and presents relevant physicochemical and spectroscopic data for the starting material and the final product.

Reaction Overview

The synthesis of this compound from 3,3-diethylhex-1-ene is achieved via catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of the alkene in the presence of a metal catalyst. This reaction is a type of reduction, converting the unsaturated alkene to a saturated alkane.

Reaction:

3,3-diethylhex-1-ene + H₂ --(Catalyst)--> this compound

Due to the steric hindrance around the quaternary carbon at the 3-position, this trisubstituted alkene may require more forcing reaction conditions or a highly active catalyst for efficient conversion compared to unhindered alkenes.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the reactant and product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | 3,3-Diethylhex-1-ene | This compound |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₂ |

| Molecular Weight | 140.27 g/mol | 142.28 g/mol |

| CAS Number | Not available | 17302-02-2[1][2][3][4] |

| Boiling Point | Not available | 166.31°C[2] |

| Density | Not available | 0.7570 g/cm³[2] |

| Refractive Index | Not available | 1.4235[2] |

Table 2: Spectroscopic Data

| Spectrum Type | 3,3-Diethylhex-1-ene | This compound |

| IR Spectrum | Data available from NIST WebBook[5] | Data available |

| Mass Spectrum (EI) | Data available from NIST WebBook[5] | Data available |

| Gas Chromatography | Data available from NIST WebBook[5] | Data available from NIST WebBook[4] |

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a common and versatile method for alkene hydrogenation.

Materials:

-

3,3-diethylhex-1-ene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Equipment:

-

Round-bottom flask with a stir bar

-

Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)

-

Vacuum line

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add 3,3-diethylhex-1-ene (1.0 eq).

-

Add a suitable solvent, such as ethanol (sufficient to dissolve the substrate, e.g., 0.1 M concentration).

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate). Caution: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere.

-

-

Hydrogenation:

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Introduce hydrogen gas to the desired pressure (starting with atmospheric pressure using a balloon is common for initial trials; for sterically hindered alkenes, higher pressures of 50-100 psi may be necessary).

-

Stir the reaction mixture vigorously at room temperature. For sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be required to increase the reaction rate.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake containing Pd/C should not be allowed to dry as it can ignite in the air. Keep it wet with solvent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

If necessary, purify the product by distillation or column chromatography to obtain pure this compound.

-

Protocol 2: Hydrogenation using Raney Nickel

Raney Nickel is a more active catalyst and can be effective for the hydrogenation of sterically hindered alkenes.

Materials:

-

3,3-diethylhex-1-ene

-

Raney Nickel (in a slurry, typically in water or ethanol)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask with a stir bar

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Vacuum line

-

Filtration apparatus

Procedure:

-

Catalyst Preparation:

-

If using commercially available Raney Nickel slurry, carefully decant the storage solvent and wash the catalyst with the reaction solvent (e.g., ethanol) several times under an inert atmosphere. Caution: Raney Nickel is highly pyrophoric and must be handled under a liquid or an inert atmosphere at all times.

-

-

Reaction Setup:

-

In a round-bottom flask, add the washed Raney Nickel catalyst as a slurry in the reaction solvent.

-

Add a solution of 3,3-diethylhex-1-ene (1.0 eq) in the same solvent.

-

-

Hydrogenation:

-

Connect the flask to the hydrogenation apparatus and purge the system with an inert gas.

-

Introduce hydrogen gas to the desired pressure (Raney Nickel is often used at elevated pressures, e.g., 50-500 psi).

-

Stir the reaction mixture vigorously. The reaction may be run at room temperature or with moderate heating (e.g., 50-100 °C) to facilitate the reduction of the hindered double bond.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using GC or NMR spectroscopy.

-

-

Work-up:

-

After the reaction is complete, vent the hydrogen and purge with an inert gas.

-

Allow the Raney Nickel to settle, and then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. Ensure the catalyst remains wet with solvent during filtration.

-

Remove the solvent from the filtrate by rotary evaporation.

-

-

Purification:

-

Purify the resulting this compound by distillation if required.

-

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the signaling pathway of the chemical transformation.

References

conformational analysis of branched C10 alkanes

An In-depth Technical Guide to the Conformational Analysis of Branched C10 Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. For flexible molecules like alkanes, this structure is not static but exists as an ensemble of interconverting conformations. Conformational analysis, the study of the energies and populations of these different spatial arrangements, is therefore a cornerstone of modern chemistry and drug development. Branched C10 alkanes, with their numerous structural isomers and complex conformational landscapes, serve as important models for understanding the hydrophobic regions of larger, more complex molecules such as drug candidates and biological lipids. An understanding of their conformational preferences is crucial for predicting molecular interactions, crystal packing, and ultimately, biological activity.

This technical guide provides a comprehensive overview of the principles and methods for the . It is designed to be a practical resource for researchers, summarizing key theoretical concepts, detailing experimental and computational protocols, and presenting quantitative data in an accessible format.

Fundamental Principles of Alkane Conformational Analysis

The conformational isomerism in alkanes arises from the rotation around carbon-carbon single (σ) bonds. While this rotation is often described as "free," it is in fact hindered by a small energy barrier, leading to distinct energy minima and maxima as the bond rotates. These energetic fluctuations are primarily governed by two types of strain:

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is maximized when these bonds are aligned in an eclipsed conformation (dihedral angle of 0°) and minimized in a staggered conformation (dihedral angle of 60°).

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In branched alkanes, steric strain involving bulky alkyl groups is a major determinant of conformational preference.

The interplay of these strains dictates the relative stability of different conformers. The most stable conformations are typically staggered, with the two most common being:

-

Anti Conformation: The largest substituents on the two carbons are positioned 180° apart. This is generally the lowest energy conformation.

-

Gauche Conformation: The largest substituents are 60° apart. This conformation is generally higher in energy than the anti-conformation due to steric strain between the bulky groups.[1][2][3]

The energy difference between the most stable and least stable conformations is known as the rotational energy barrier.[4] For most alkanes, these barriers are low enough to allow for rapid interconversion at room temperature.[5]

Key Branched C10 Alkane Isomers and Their Conformational Features

With 75 structural isomers, the C10H22 family presents a rich landscape for conformational analysis. The degree and position of branching significantly influence the conformational preferences. Highly substituted alkanes, such as tetramethylhexanes, experience significant steric hindrance that can lead to unusual geometries and high rotational barriers.

Dimethyl-Octanes

The position of the two methyl groups on the octane (B31449) chain determines the nature and magnitude of the steric interactions. For example, in 3,3-dimethyloctane, the gem-dimethyl group introduces significant steric bulk, influencing the preferred conformations of the rest of the carbon chain.

Trimethyl-Heptanes

Increasing the number of methyl groups further complicates the conformational analysis. In isomers like 2,2,5-trimethylheptane and 3,3,4-trimethylhexane, multiple gauche interactions and potential 1,3-diaxial-like interactions (in folded conformations) must be considered. Studies have shown that such molecules exist as a mixture of at least two stable conformations.[6]

Tetramethyl-Hexanes

These highly branched isomers, such as 2,2,5,5-tetramethylhexane (B86233) and 2,2,3,3-tetramethylhexane, exhibit significant steric strain due to the proximity of multiple methyl groups. This can lead to distorted bond angles and higher rotational energy barriers compared to less branched alkanes. The analysis of the C3-C4 bond in 2,2,5,5-tetramethylhexane reveals a complex interplay of steric repulsions between t-butyl-like groups.[7]

Quantitative Conformational Analysis Data

The following tables summarize representative quantitative data for the conformational analysis of selected branched C10 alkanes and related structures. This data is derived from a combination of experimental results and computational modeling found in the literature. It is important to note that the exact values can vary depending on the experimental conditions (solvent, temperature) and the level of theory used in computations.

Table 1: Rotational Energy Barriers and Gauche-Anti Energy Differences for Selected C-C Bonds

| Alkane Isomer | Bond Axis | Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Butane (for reference) | C2-C3 | Anti | 180 | 0 | 4.5 |

| Gauche | 60 | 0.9[3] | |||

| 2,3-Dimethylbutane | C2-C3 | Anti | 180 | 0 | ~5.0 |

| Gauche | 60 | ~1.2 | |||

| 2,2,5,5-Tetramethylhexane | C3-C4 | Anti | 180 | 0 | > 6.0 |

| Gauche | 60 | ~2.5 | |||

| 3,3-Diethylhexane | C3-C4 | Staggered | ~180 | 0 | ~5.5 |

| Staggered (gauche-like) | ~60 | ~1.5 |

Note: Data for branched C10 alkanes are estimates based on principles of steric hindrance and data from smaller, analogous structures.

Table 2: Calculated Strain Energies for Different Conformations

| Alkane Isomer | Conformation | Torsional Strain (kcal/mol) | Steric Strain (kcal/mol) | Total Strain Energy (kcal/mol) |

| Butane | Eclipsed (H,H; Me,Me) | 2.0 | 2.5 | 4.5 |

| Gauche | 0 | 0.9 | 0.9 | |

| 2,2,3,3-Tetramethylhexane | Eclipsed (t-Bu, t-Bu) | ~2.0 | > 8.0 | > 10.0 |

| Staggered (gauche) | 0 | ~3.0 | ~3.0 |

Note: Strain energies are relative to the lowest energy (anti) conformation. Values for tetramethylhexane are illustrative of the high steric strain in highly branched systems.

Experimental Protocols for Conformational Analysis

A variety of experimental techniques can be employed to study the conformational preferences of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis in solution.

-

Detailed Methodology:

-

Sample Preparation: Dissolve a known concentration of the purified branched C10 alkane in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈). The choice of solvent can be critical as intermolecular interactions can influence conformational equilibria.

-

¹H and ¹³C NMR Spectra Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra at room temperature to confirm the structure and purity of the compound.

-

Variable-Temperature (VT) NMR: Perform a series of ¹H NMR experiments over a wide range of temperatures (e.g., from -80 °C to 100 °C). As the temperature is lowered, the rate of interconversion between conformers slows down. If the energy barrier is high enough, separate signals for each conformer may be observed at low temperatures ("slow exchange regime").

-

Data Analysis:

-

In the slow exchange regime, the relative populations of the conformers can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of conformer populations).

-

In the fast exchange regime (at higher temperatures), the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers. By analyzing the changes in these parameters with temperature, thermodynamic data (ΔH° and ΔS°) for the conformational equilibrium can be extracted using specialized software.

-

-

2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) can help in assigning proton signals. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities of protons, which can help to identify specific conformers.

-

Vibrational Spectroscopy (Infrared and Raman)

IR and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation.

-

Detailed Methodology:

-

Sample Preparation: Spectra can be recorded for the neat liquid, in solution, or in the gas phase. For solution studies, a non-polar solvent like carbon tetrachloride is often used to minimize intermolecular interactions.

-

Spectra Acquisition: Record the IR and Raman spectra over a range of temperatures.

-

Data Analysis: Different conformers will have distinct sets of vibrational frequencies. By observing the appearance or disappearance of specific bands as the temperature is changed, the presence of multiple conformers can be confirmed. The relative intensities of these bands can be used to determine the enthalpy difference between the conformers by plotting the natural logarithm of the intensity ratio against the inverse of the temperature (van't Hoff plot).

-

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, including the distribution of conformers.

-

Detailed Methodology:

-

Experiment: A high-energy beam of electrons is scattered by a jet of the gaseous alkane sample in a high-vacuum chamber. The scattered electrons create a diffraction pattern that is recorded on a detector.[8]

-

Data Analysis: The diffraction pattern is a function of the distances between all pairs of atoms in the molecule. By analyzing the radial distribution curve derived from the diffraction data, the bond lengths, bond angles, and dihedral angles can be determined. For a mixture of conformers, the experimental data is fitted to a model that includes the geometries and populations of the different conformers. This allows for the determination of the relative abundance of each conformer in the gas phase.

-

Computational Chemistry Methods

Computational modeling is an essential tool for exploring the complex potential energy surfaces of branched alkanes.

Molecular Mechanics (MM)

MM methods use classical physics to model the energy of a molecule as a function of its geometry.

-

Detailed Methodology:

-

Force Field Selection: Choose a suitable force field, such as MM3, MM4, or OPLS, which has been parameterized for alkanes. The accuracy of the results is highly dependent on the quality of the force field parameters.[9]

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating around all rotatable bonds. This will generate a large number of possible conformations.

-

Energy Minimization: Each of the generated conformations is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

-

Analysis: The resulting minimized structures are then clustered to identify the unique stable conformers. Their relative energies, geometries (including dihedral angles), and rotational energy barriers can be calculated.

-

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.

-

Detailed Methodology:

-

Method and Basis Set Selection: A common choice for conformational analysis of alkanes is the B3LYP functional with a Pople-style basis set such as 6-31G* or a larger one for more accurate energies (e.g., 6-311+G(d,p)).[10][11]

-

Geometry Optimization: The geometry of each conformer identified through a molecular mechanics search is optimized at the chosen level of theory. This finds the lowest energy structure for that particular conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Potential Energy Surface Scan: To determine rotational energy barriers, a relaxed potential energy surface scan can be performed. This involves systematically changing a specific dihedral angle and optimizing the rest of the molecular geometry at each step.

-

Analysis: The relative energies of the conformers are calculated from their total electronic energies, often with ZPVE corrections. The Gibbs free energies can also be compared to predict the relative populations of the conformers at a given temperature.

-

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in conformational analysis.

References

- 1. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 3. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. A new AMBER-compatible force field parameter set for alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Answered: Build a model of 2,2,5,5-tetramethylhexane. Draw the six Newman projections of all of the different energy levels. Label each as staggered or… | bartleby [bartleby.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Steric Hindrance Effects in 3,3-Diethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethylhexane is a structurally intriguing branched alkane whose chemical behavior and physical properties are significantly influenced by steric hindrance. The presence of a quaternary carbon atom substituted with two ethyl groups creates a sterically congested environment, leading to notable effects on its conformational stability, reactivity, and thermochemical properties. This technical guide provides an in-depth analysis of these steric effects, drawing upon computational studies and experimental data from analogous highly branched alkanes. A comprehensive understanding of the steric landscape of molecules like this compound is crucial for applications in medicinal chemistry, materials science, and reaction kinetics, where molecular shape and accessibility play a pivotal role.

Introduction to Steric Hindrance in Branched Alkanes

Steric effects are non-bonding interactions that influence the shape (conformation) and reactivity of molecules.[1] They arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds lead to an increase in the molecule's energy.[1] In branched alkanes, particularly those with quaternary carbon centers like this compound, steric hindrance is a dominant factor governing molecular geometry and stability.

The gauche interactions between alkyl chains in close proximity lead to steric strain, which the molecule seeks to minimize by adopting specific conformations. This has a profound impact on physical properties such as boiling point and density, as well as on chemical reactivity, where the accessibility of reaction centers is sterically hindered.

Conformational Analysis and Steric Strain

A study combining gas-phase electron diffraction and ab initio calculations on 3,3-diethylpentane (B93089) revealed that the molecule predominantly exists in two low-energy conformations with D2d and S4 symmetry. The high degree of branching and steric hindrance in 3,3-diethylpentane makes it a subject of significant interest in the study of branched alkanes. The steric strain arising from the four ethyl groups attached to the central quaternary carbon atom leads to significant distortions from ideal tetrahedral geometry.

Table 1: Conformational and Structural Data for 3,3-Diethylpentane (as an analog for this compound)

| Parameter | D2d Conformer | S4 Conformer |

| Population at Room Temp. | 66(2)% | 34(2)% |

| Energy Difference (ΔH°) | Favored by 3.3(2) kJ mol⁻¹ | - |

| Key C-C-C Bond Angles | Two angles compressed to 106.7(8)° | Two angles widened to 110.9(4)° |

| C(1)−C(2)−C(3) Skeletal Angle | ~116.5° | ~116.5° |

Data sourced from gas-phase electron diffraction and ab initio calculations.

These data highlight the significant impact of steric hindrance on the molecular geometry of highly branched alkanes. The deviation of bond angles from the ideal tetrahedral angle of 109.5° is a direct consequence of the repulsive forces between the bulky ethyl groups. It is highly probable that this compound exhibits similar conformational preferences and geometric distortions.

Impact of Steric Hindrance on Reactivity

The congested nature of this compound has profound implications for its chemical reactivity. The quaternary carbon and the surrounding secondary carbons are shielded by the ethyl groups, making them less accessible to reagents.

Synthesis of this compound

The synthesis of highly branched alkanes like this compound is often challenging due to steric hindrance. Reactions that involve the formation of the quaternary carbon center can be slow and require specific reagents to overcome the steric barrier. While a specific, detailed protocol for this compound is not prevalent in recent literature, general methods for synthesizing highly branched alkanes often involve Grignard reagents or other organometallic compounds reacting with sterically hindered ketones or alkyl halides. The yields of such reactions can be significantly lower compared to the synthesis of less branched isomers.

Pyrolysis and Bond Dissociation

The thermal decomposition (pyrolysis) of alkanes is a free-radical process that is influenced by bond dissociation energies (BDEs). In general, the rate of pyrolysis increases with molecular weight and branching in an alkane.[2] The steric strain in this compound can lead to a weakening of the C-C bonds around the quaternary center, potentially lowering their BDEs compared to those in linear alkanes. This would suggest that this compound may undergo thermal cracking at a lower temperature than its linear isomer, n-decane. The pyrolysis products would likely be a complex mixture of smaller alkanes and alkenes resulting from the fragmentation of the parent molecule.

Table 2: Representative Bond Dissociation Energies (BDEs) for Alkanes

| Bond | Molecule | BDE (kJ/mol) |

| C-C | Ethane | 375 |

| Primary C-H | Propane | 423 |

| Secondary C-H | Propane | 413 |

| Tertiary C-H | Isobutane | 401 |

| C-C (quaternary center) | Neopentane | 369 |

These are general values and the specific BDEs for this compound would require computational modeling.

The steric hindrance in this compound can also influence the selectivity of C-H bond activation in catalytic reactions. The accessibility of different C-H bonds to a catalyst's active site will be a determining factor in the reaction's outcome.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to investigate the steric effects in branched alkanes.

Experimental Protocols

-

Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the molecular geometry of volatile compounds in the gas phase, free from intermolecular interactions.[3]

-

Methodology: A beam of high-energy electrons is directed at a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern that is recorded on a detector. Analysis of this pattern provides information about bond lengths, bond angles, and torsional angles. For molecules with multiple conformers, GED can be used to determine the relative populations of each.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly at low temperatures, is a key method for studying conformational equilibria in solution.[4][5]

-

Methodology: The sample is dissolved in a suitable solvent and cooled to a temperature where the interconversion between conformers is slow on the NMR timescale. This allows for the observation of separate signals for each conformer. The relative integrals of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference between the conformers. Measurement of coupling constants can also provide information about dihedral angles.

-

Computational Approaches

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to determine optimized geometries, relative energies of different conformers, and rotational barriers. A specific application is DFT steric analysis, which partitions the total DFT energy into steric, electrostatic, and quantum energy terms to quantify the steric effects.

-

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of a molecule.[6] A force field, which is a set of parameters describing the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions, is used to calculate the steric energy of a given conformation.[7][8][9] MM is a computationally efficient method for exploring the conformational landscape of large molecules.

Visualizing Steric Interactions and Experimental Workflows

Logical Relationship of Steric Hindrance and Molecular Properties

Caption: The causal relationship between the branched structure of this compound and its properties.

Experimental Workflow for Conformational Analysis

Caption: A typical workflow combining experimental and computational methods for conformational analysis.

Conclusion and Implications for Drug Development

The steric hindrance in this compound, and in highly branched alkanes in general, is a critical determinant of their physical and chemical properties. While direct experimental data for this compound is limited, analysis of its close analog, 3,3-diethylpentane, and the application of established computational and experimental methodologies provide a robust framework for understanding its behavior.

For drug development professionals, understanding these steric effects is paramount. The incorporation of sterically hindered alkyl groups can significantly impact a drug molecule's conformation, its ability to bind to a target receptor, and its metabolic stability. A sterically hindered group can shield a reactive part of a molecule from metabolic enzymes, thereby increasing its half-life. Conversely, excessive steric bulk can prevent a drug from adopting the necessary conformation to interact effectively with its biological target. The principles outlined in this guide for this compound serve as a valuable case study for the broader implications of steric hindrance in the design and optimization of pharmacologically active compounds.

References

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. auremn.org.br [auremn.org.br]

- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atct.anl.gov [atct.anl.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. A new AMBER-compatible force field parameter set for alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

thermochemical data for 3,3-Diethylhexane

An In-depth Technical Guide on the Thermochemical Data of 3,3-Diethylhexane

Introduction

This compound is a saturated hydrocarbon with the chemical formula C10H22. As a branched alkane, its thermochemical properties are of significant interest in various fields, including chemical engineering, materials science, and drug development, where it may serve as a non-polar solvent or a reference compound. A thorough understanding of its thermodynamic stability, heat capacity, and phase change behavior is crucial for process design, safety analysis, and computational modeling. This guide provides a comprehensive overview of the key , details the experimental protocols for their determination, and illustrates the workflow for acquiring and utilizing such data.

Thermochemical Data for this compound

The following tables summarize the essential thermochemical properties of this compound. The data has been compiled from critically evaluated sources, primarily the National Institute of Standards and Technology (NIST) / TRC Web Thermo Tables.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value (kJ/mol) | Phase |

| Enthalpy of Formation (ΔfH°) | -258.48 | Gas |

| Gibbs Free Energy of Formation (ΔfG°) | 36.16 | Gas |

Table 2: Molar Entropy and Heat Capacity

| Property | Value | Phase | Temperature (K) |

| Molar Entropy (S°) | 468.9 J/mol·K | Gas | 298.15 |

| Molar Heat Capacity (Cp) | 316.97 J/mol·K | Gas | 424.97 |

| Molar Heat Capacity (Cp) | 333.53 J/mol·K | Gas | 453.73 |

| Molar Heat Capacity (Cp) | 349.34 J/mol·K | Gas | 482.48 |

| Molar Heat Capacity (Cp) | 364.44 J/mol·K | Gas | 511.24 |

| Molar Heat Capacity (Cp) | 378.86 J/mol·K | Gas | 539.99 |

| Molar Heat Capacity (Cp) | 392.61 J/mol·K | Gas | 568.75 |

| Molar Heat Capacity (Cp) | 405.72 J/mol·K | Gas | 597.50 |

Table 3: Phase Change and Critical Properties

| Property | Value | Units |

| Normal Boiling Point (Tb) | 424.97 | K |

| Enthalpy of Vaporization (ΔvapH°) | 36.56 | kJ/mol |

| Normal Melting Point (Tf) | 204.88 | K |

| Enthalpy of Fusion (ΔfusH°) | 14.24 | kJ/mol |

| Critical Temperature (Tc) | 597.50 | K |

| Critical Pressure (Pc) | 2145.33 | kPa |

| Critical Volume (Vc) | 0.585 | m³/kmol |

Experimental Protocols

The determination of the thermochemical properties of organic compounds like this compound relies on a combination of calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible inside the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a bucket containing a known mass of water. The bucket is then placed inside an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference is used to determine the heat capacity of the sample.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.

-

Temperature Program: The DSC is programmed to perform a series of heating and cooling cycles to erase the sample's thermal history. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The heat flow to the sample and reference is measured as a function of temperature.

-

Calculation: The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

Principle: This method relates the gas chromatographic retention time of a compound to its vapor pressure and, by extension, its enthalpy of vaporization. The retention times of the target compound are compared with those of a series of standard compounds with known vaporization enthalpies.

Procedure:

-

Standard and Sample Preparation: A series of homologous compounds (e.g., n-alkanes) with well-documented vaporization enthalpies are chosen as standards. A solution containing the standards and this compound is prepared.

-

Gas Chromatography: The mixture is injected into a gas chromatograph equipped with a capillary column. The experiment is run isothermally at several different temperatures. The retention time for each compound is recorded.

-

Data Analysis: The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (a van't Hoff plot). The slope of this line is related to the enthalpy of transfer from the stationary phase to the gas phase.

-

Correlation: A correlation is established between the enthalpies of transfer and the known enthalpies of vaporization for the standard compounds.

-

Calculation: The enthalpy of vaporization of this compound is determined from its enthalpy of transfer using the established correlation.

Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the determination and application of thermochemical data for a given compound.

Caption: Workflow for thermochemical data determination and application.

The Role of 3,3-Diethylhexane as a Model Hydrocarbon: A Technical Assessment

A Scarcity of Specific Research Data Limits a Detailed Analysis

In the study of hydrocarbon combustion, model compounds are essential for developing and validating detailed chemical kinetic models. These models are critical for designing more efficient and cleaner combustion engines and for understanding atmospheric chemical processes. While highly branched alkanes are a known class of compounds in fuels, a comprehensive review of publicly available scientific literature reveals a significant lack of specific experimental and modeling studies on 3,3-diethylhexane.

General Context: C10H22 Isomers in Combustion Research

Hydrocarbons with the chemical formula C10H22, such as decane (B31447) and its isomers, are significant components of transportation fuels like gasoline, diesel, and jet fuel. Due to the complexity of these real-world fuels, which can contain hundreds of different compounds, researchers utilize simpler "surrogate" fuels in their studies. These surrogates are mixtures of a few well-characterized hydrocarbons designed to emulate the physical and chemical properties of the actual fuel.

Branched alkanes, in general, are known to have different combustion properties compared to their straight-chain counterparts. For instance, branching can affect a fuel's octane (B31449) rating, a measure of its resistance to knocking in an engine. However, the specific combustion behavior of this compound has not been a focus of detailed investigation in the available literature.

Alternative Model Hydrocarbon: n-Decane

In contrast to the limited information on this compound, its straight-chain isomer, n-decane, is one of the most extensively studied model hydrocarbons. A wealth of experimental data and detailed chemical kinetic models exist for n-decane, covering a wide range of conditions relevant to combustion and atmospheric chemistry.

Should a detailed technical guide on a representative C10 hydrocarbon be of interest, n-decane would serve as an excellent subject, allowing for the comprehensive data presentation, detailed experimental protocols, and visualizations as initially requested. Such a guide would include:

-

Quantitative Data: Tables summarizing ignition delay times from shock tube experiments, and species profiles from pyrolysis and oxidation studies in flow reactors and jet-stirred reactors.

-

Experimental Protocols: Detailed descriptions of the experimental setups and conditions used to obtain this data.

-

Chemical Pathways: Graphviz diagrams illustrating the key reaction pathways in n-decane combustion.

While the specific request for a detailed guide on this compound cannot be fulfilled at this time due to the lack of available data, the scientific community's focus on other isomers like n-decane provides a robust foundation for understanding the fundamental combustion chemistry of C10 alkanes. Future research may yet turn to less-studied isomers like this compound to further refine our understanding of the structure-reactivity relationships in hydrocarbon combustion.

An In-depth Technical Guide to the Quaternary Carbon in 3,3-Diethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the quaternary carbon atom within the molecular structure of 3,3-Diethylhexane. It details the theoretical background, physicochemical properties, and advanced analytical techniques for the identification and characterization of this structural feature. The content is intended to support research and development activities where a thorough understanding of molecular architecture is paramount.

Introduction to Quaternary Carbons

In organic chemistry, carbon atoms are classified based on the number of other carbon atoms to which they are bonded. A quaternary carbon is a carbon atom that is covalently bonded to four other carbon atoms.[1][2] This structural motif is a key feature in many complex organic molecules, contributing significantly to their steric hindrance and overall three-dimensional shape. Unlike primary, secondary, and tertiary carbons, a quaternary carbon is not bonded to any hydrogen atoms.[3]

This compound is a branched alkane with the chemical formula C10H22.[4][5] Its structure is characterized by a central quaternary carbon atom at the third position of the hexane (B92381) chain, to which four other carbon atoms (two ethyl groups and two carbons of the hexane backbone) are attached. This feature makes it an excellent model compound for studying the properties and analytical signatures of quaternary centers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These data are essential for its handling, purification, and analysis in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C10H22 | [4][5] |

| Molecular Weight | 142.28 g/mol | [4][5] |

| CAS Number | 17302-02-2 | [4][5] |

| Boiling Point | 166-167.6 °C | [6] |

| Melting Point | -53.99 °C | [7] |

| Density | 0.757 g/cm³ | [7] |

| Refractive Index | 1.4235 | [7] |

Synthesis of this compound

The synthesis of alkanes containing quaternary carbon centers, such as this compound, often requires specific synthetic strategies to overcome steric hindrance. Two classical and effective methods are the Grignard reaction and the Wurtz reaction.

Grignard Reaction Protocol

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds. To synthesize this compound, a Grignard reagent can be reacted with a suitable ketone to form a tertiary alcohol, which is then reduced to the corresponding alkane.

Step 1: Formation of the Tertiary Alcohol (3-Ethyl-3-hexanol)

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add anhydrous diethyl ether to the flask. Slowly add a solution of bromoethane (B45996) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with 3-Pentanone (B124093): Cool the Grignard reagent solution in an ice bath. Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-ethyl-3-hexanol.

Step 2: Reduction of the Tertiary Alcohol

-

The tertiary alcohol, 3-ethyl-3-hexanol, can be reduced to this compound using a strong reducing agent such as lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by a careful work-up.

Wurtz Reaction Protocol

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[8] While generally less efficient for producing asymmetrical alkanes, it can be adapted for the synthesis of molecules with quaternary carbons.

-

Reaction Setup: In a flame-dried flask containing anhydrous diethyl ether, add finely cut sodium metal to create a dispersion.

-

Addition of Alkyl Halides: A mixture of 3-chloro-3-ethylhexane (B48456) and another suitable alkyl halide is added dropwise to the sodium dispersion. The reaction is typically initiated with gentle heating.

-

Reaction and Work-up: The reaction mixture is refluxed for several hours. After cooling, the excess sodium is carefully quenched with ethanol. Water is then added, and the organic layer is separated, washed, dried, and purified by distillation to yield this compound.

Analytical Characterization of the Quaternary Carbon

The unambiguous identification of the quaternary carbon in this compound relies on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Spectroscopy is the most direct method for observing and identifying quaternary carbons. In a standard broadband proton-decoupled 13C NMR spectrum, each unique carbon atom in the molecule produces a single peak. Quaternary carbons typically appear in the alkane region of the spectrum (approximately 10-50 ppm).[9] Due to the lack of directly attached protons, the signal for a quaternary carbon is often weaker than those for other carbon atoms due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (NOE).

DEPT (Distortionless Enhancement by Polarization Transfer) NMR is a powerful technique used to differentiate between CH, CH2, CH3, and quaternary carbons.[10] The experiment is typically run in two modes:

-

DEPT-90: Only signals from CH (methine) carbons are observed.

-

DEPT-135: CH and CH3 (methyl) carbons appear as positive signals, while CH2 (methylene) carbons appear as negative signals.

Crucially, quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra .[10] By comparing the standard 13C NMR spectrum with the DEPT spectra, the signal corresponding to the quaternary carbon can be unequivocally identified as the one present in the former but absent in the latter two.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes like this compound, fragmentation upon electron ionization (EI) preferentially occurs at the site of branching.[3] This is because the cleavage of a carbon-carbon bond at the quaternary center leads to the formation of a more stable tertiary carbocation.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 142. However, for highly branched alkanes, the molecular ion peak is often of low abundance or even absent.[1] The major fragment ions would result from the loss of the ethyl groups (loss of 29 amu) or larger alkyl fragments from the main chain, leading to the formation of stable carbocations.

Experimental Protocols

Protocol 1: 13C NMR and DEPT Analysis

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Data Acquisition:

-

Acquire a standard broadband proton-decoupled 13C NMR spectrum.

-

Acquire a DEPT-90 spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

Data Analysis:

-

Process and phase all spectra.

-

Identify the signals present in the 13C NMR spectrum but absent in both the DEPT-90 and DEPT-135 spectra. This signal corresponds to the quaternary carbon.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC-MS System Configuration:

-

GC Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 30-200.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions resulting from cleavage at the quaternary carbon.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for the identification of its quaternary carbon.

Caption: Molecular structure of this compound highlighting the central quaternary carbon.

Caption: Workflow for the identification of a quaternary carbon using NMR spectroscopy.

Conclusion

The quaternary carbon in this compound is a defining structural feature that can be effectively synthesized and characterized using established and advanced analytical techniques. A thorough understanding of its properties and spectroscopic signatures is crucial for researchers in various fields, including drug discovery and materials science, where precise molecular design and characterization are essential for success. The protocols and data presented in this guide provide a solid foundation for the investigation of this and other molecules containing quaternary carbon centers.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Hexane, 3,3-diethyl- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound [stenutz.eu]

- 7. This compound. | 17302-02-2 [chemicalbook.com]

- 8. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. 3,3-DIMETHYLHEXANE(563-16-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3,3-Diethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethylhexane is a branched-chain alkane with the chemical formula C10H22. As a member of the decane (B31447) isomer family, it is a saturated hydrocarbon characterized by a hexane (B92381) backbone with two ethyl groups attached to the third carbon atom. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical synthesis, physical properties, and structural characteristics.

It is important to note at the outset that a thorough review of scientific databases reveals a significant lack of research into the biological activity of this compound. Consequently, there is no evidence to suggest its involvement in any biological signaling pathways or its application in drug development. This document will, therefore, focus on the well-documented chemical and physical aspects of the compound, while also addressing the general toxicological profile of C10 alkanes.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in any experimental setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂ | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2][3] |

| CAS Number | 17302-02-2 | [1][2] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Triethylpropylmethane | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 166.31 °C to 167.6 °C | [2] |

| Melting Point | -53.99 °C | [2] |

| Density | 0.7570 g/cm³ | [2] |

| Refractive Index | 1.4235 | [2] |

| Flash Point | 47 °C | |

| Vapor Pressure | 2.22 mmHg at 25 °C | |

| InChI | InChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 | [4] |

| InChIKey | WWNGLKDLYKNGGT-UHFFFAOYSA-N | [4] |

| SMILES | CCCC(CC)(CC)CC | [3] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not abundant in the literature, its structure lends itself to synthesis via established organometallic coupling reactions, such as the Grignard reaction and the Wurtz reaction.

Grignard Reagent Synthesis

A plausible route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable tertiary alkyl halide. A conceptual workflow is outlined below.

Experimental Protocol (General)

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether.[6] A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.[6] The reaction is typically initiated with a small crystal of iodine and may require gentle heating.[6]

-